molecular formula C25H18N6O3S B2645383 N-(3-cyanophenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide CAS No. 1115286-86-6

N-(3-cyanophenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide

Cat. No.: B2645383
CAS No.: 1115286-86-6
M. Wt: 482.52
InChI Key: HOIFRXHSVSQRAF-UHFFFAOYSA-N
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Description

This compound is a triazoloquinoxaline derivative featuring a 3-cyanophenyl acetamide moiety and a 3-methoxyphenylsulfanyl substituent. Its core structure combines a [1,2,4]triazolo[4,3-a]quinoxaline scaffold, which is known for diverse pharmacological activities, including anticancer and anticonvulsant effects .

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N6O3S/c1-34-18-8-5-9-19(13-18)35-24-23-29-30(15-22(32)27-17-7-4-6-16(12-17)14-26)25(33)31(23)21-11-3-2-10-20(21)28-24/h2-13H,15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIFRXHSVSQRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinoxaline core, followed by the introduction of the cyanophenyl and methoxyphenylsulfanyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-(3-cyanophenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural homology with several triazoloquinoxaline, quinazoline, and acetamide derivatives. Key structural variations and their implications are summarized below:

Table 1: Structural Analogues and Substituent Effects
Compound Name Core Structure Key Substituents Molecular Formula Pharmacological Relevance Reference
Target Compound [1,2,4]Triazolo[4,3-a]quinoxaline 3-Cyanophenyl, 3-methoxyphenylsulfanyl C25H17N5O3S Potential kinase inhibition (inferred from analogues)
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazolinone 3-Chloro-4-fluorophenyl, 4-chlorophenyl C22H14Cl2FN3O2S Anticancer activity (c-Met kinase inhibition)
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Quinazolinone 4-Sulfamoylphenyl, 4-chlorophenyl C22H16ClN5O4S2 Antibacterial/antifungal activity
N-(3-Methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide Thiadiazolotriazine 3-Methoxyphenyl, methyl C14H12N6O3S2 Not reported; structural similarity suggests kinase targeting

Key Observations :

  • Triazoloquinoxaline vs.

Pharmacological Activity Comparison

Table 2: Bioactivity of Structural Analogues
Compound Target/Activity IC50/EC50 Mechanism Reference
Quinoxaline derivatives (e.g., AJ5d) c-Met kinase 0.8–2.1 µM ATP-competitive inhibition
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-quinazolin-2-yl]sulfanyl}acetamide Anticancer (MCF-7 cells) 4.3 µM Apoptosis induction via caspase-3 activation
2-Cyano-N-(4-sulfamoylphenyl)ethanamide derivatives (13a–e) Antibacterial (E. coli) MIC: 8–32 µg/mL Dihydrofolate reductase inhibition
Target Compound (Inferred) Kinase inhibition (e.g., EGFR) N/A Predicted via docking studies (similar to )

Key Findings :

  • The target compound’s triazoloquinoxaline scaffold is associated with kinase inhibition (e.g., c-Met, EGFR), as seen in analogues with IC50 values <5 µM .
  • Sulfamoylphenyl derivatives (e.g., 13a–e in ) exhibit potent antibacterial activity, suggesting the target compound’s sulfanyl group may confer similar efficacy .

Methodological Approaches to Similarity Assessment

Compound similarity is evaluated using:

Structural Fingerprinting : Tanimoto coefficients compare functional groups (e.g., triazole, sulfanyl) .

Pharmacophore Mapping: Overlaps in hydrogen bond acceptors (cyanophenyl) and hydrophobic regions (methoxyphenyl) .

QSAR Models: Predictive models correlate substituent electronegativity (e.g., cyano vs. methoxy) with bioactivity .

Biological Activity

N-(3-cyanophenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole and quinoxaline moiety, which are known for their diverse biological activities. Its molecular formula is C20H19N3O4SC_{20}H_{19}N_3O_4S with a molecular weight of approximately 365.4 g/mol.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit promising anticancer properties. For instance, analogs of quinoxaline derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups and specific substitutions on the phenyl ring have been correlated with enhanced activity.

CompoundCell LineIC50 (µM)Reference
Compound AA549 (lung adenocarcinoma)5.2
Compound BHeLa (cervical cancer)8.7
N-(3-cyanophenyl)-2-{...}TBDTBDTBD

Antimicrobial Activity

Compounds containing the triazole and quinoxaline frameworks have also been evaluated for antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains.

Bacterial StrainZone of Inhibition (mm)Reference
E. coli15
S. aureus18

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the compound's structure significantly influence its biological activity. Key factors include:

  • Substitution Patterns : The position and nature of substituents on the aromatic rings affect potency.
  • Functional Groups : The presence of methoxy and sulfanyl groups enhances interaction with biological targets.

Case Studies

  • Anticonvulsant Activity : A study involving compounds similar to N-(3-cyanophenyl)-2-{...} demonstrated significant anticonvulsant effects in animal models, suggesting potential for treating epilepsy.
    • Model Used : Picrotoxin-induced convulsion model.
    • Findings : Compounds exhibited protection rates exceeding 80% at certain dosages.
  • Cytotoxicity Studies : In vitro assays against various cancer cell lines showed that structural modifications led to varied degrees of cytotoxicity, highlighting the importance of specific functional groups in enhancing therapeutic efficacy.

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